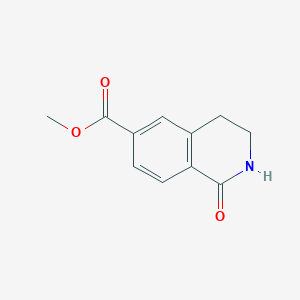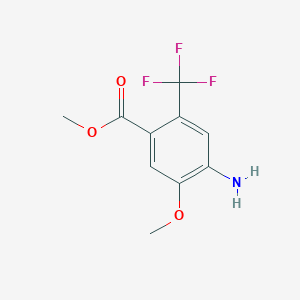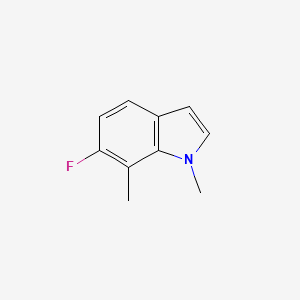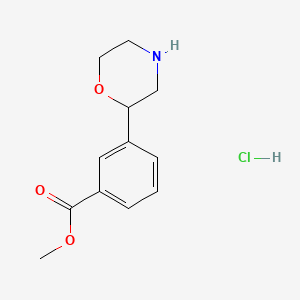
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are found in various natural products
Vorbereitungsmethoden
The synthesis of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes or α-keto acids in the presence of an acid catalyst. This reaction forms the tetrahydroisoquinoline core structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . This inhibition is beneficial in treating conditions like depression and Parkinson’s disease. The compound also exhibits antioxidant properties, scavenging free radicals and protecting neurons from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic effects and is used in studies related to Parkinson’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
QSQYIDZSMURMGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)







![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)

![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)

